molecular formula C10H17ClN4O B2614192 (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride CAS No. 1909286-79-8

(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride

Cat. No.: B2614192
CAS No.: 1909286-79-8
M. Wt: 244.72
InChI Key: JLFUJYCPZZWLQN-YUWZRIFDSA-N
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Description

(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride is a synthetic organic compound that features a piperidinone core with an amino group and a methylimidazole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the piperidinone core, followed by the introduction of the amino group and the methylimidazole substituent. Common reagents and conditions include:

    Starting materials: Piperidinone derivatives, methylimidazole

    Reagents: Aminating agents, protecting groups, deprotecting agents

    Conditions: Controlled temperature, pH adjustments, inert atmosphere

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group

    Reduction: Reduction of the imidazole ring

    Substitution: Nucleophilic substitution at the amino group

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophiles like alkyl halides or acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe for studying biological processes

    Medicine: Potential therapeutic agent for treating diseases

    Industry: Intermediate in the production of pharmaceuticals or agrochemicals

Mechanism of Action

The mechanism of action of (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one
  • (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrobromide

Uniqueness

(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride is unique due to its specific substituents and stereochemistry, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(5S,6S)-5-amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.ClH/c1-13-6-12-5-8(13)10-7(11)3-4-9(15)14(10)2;/h5-7,10H,3-4,11H2,1-2H3;1H/t7-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFUJYCPZZWLQN-YUWZRIFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2C(CCC(=O)N2C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@H]2[C@H](CCC(=O)N2C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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